Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate

Description

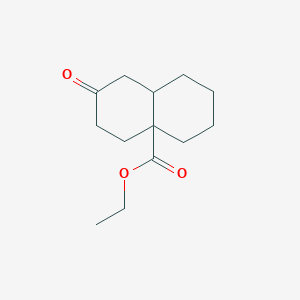

Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate is a bicyclic ester featuring a fully saturated decahydronaphthalene (decalin) framework with a ketone group at position 2 and an ethyl ester moiety at the 4a position.

Properties

IUPAC Name |

ethyl 7-oxo-1,2,3,4,5,6,8,8a-octahydronaphthalene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-16-12(15)13-7-4-3-5-10(13)9-11(14)6-8-13/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHARWRTSSAORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCCC1CC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate typically involves the esterification of 2-oxo-decahydronaphthalene-4a-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical pathways. The bicyclic structure of the compound allows it to fit into specific enzyme active sites, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituents like aryl or naphthalenyl groups (as in the cyclohexene analog) increase steric bulk, which may influence solubility and reactivity .

- Aromatic rings (e.g., chroman) introduce π-conjugation, affecting electronic properties and hydrogen-bonding capabilities .

Stability and Physicochemical Properties

- Decalin System : The saturated bicyclic framework likely confers enhanced stability against oxidation or ring-opening compared to unsaturated (e.g., cyclohexene) or aromatic (e.g., chroman) analogs .

- Chromane Derivatives: Substituted dihydrocoumarins (structurally related to chroman esters) are noted for instability, possibly due to steric strain or susceptibility to hydrolysis .

- Solubility : Ethyl esters generally exhibit moderate polarity, but bulky substituents (e.g., naphthalenyl) may reduce solubility in polar solvents .

Hydrogen Bonding and Crystallographic Analysis

- Hydrogen Bonding : The ketone and ester groups in the target compound can act as hydrogen-bond acceptors, influencing crystal packing. Chroman derivatives may exhibit stronger π-π stacking due to aromaticity, altering melting points or solubility .

- Crystallographic Tools : Structural elucidation of similar compounds employs SHELX and WinGX for refinement, suggesting these tools are applicable for analyzing the decalin system’s puckering and bond angles .

- Ring Puckering : Cremer-Pople parameters (e.g., puckering amplitude $ q $) can quantify conformational distortions in the decalin system compared to planar chroman or puckered cyclohexane rings .

Biological Activity

Ethyl 2-oxo-decahydronaphthalene-4a-carboxylate, a bicyclic compound, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its bicyclic structure and an ester functional group. Its biological activity is primarily attributed to the ability of the ester group to undergo hydrolysis, releasing the corresponding acid, which can then participate in various biochemical pathways. The compound's structure allows it to interact with specific molecular targets, influencing enzyme activity and metabolic processes .

Types of Reactions

The compound can undergo several chemical reactions that may enhance its biological properties:

- Oxidation : Converts the compound into corresponding ketones or carboxylic acids.

- Reduction : Reduces the keto group to an alcohol.

- Substitution : Facilitates nucleophilic substitution at the ester group, leading to various derivatives .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Study 1: Enzyme Interaction

A study explored the interaction of this compound with various enzymes involved in metabolic pathways. The findings indicated that the compound could potentially inhibit key enzymes, leading to reduced cholesterol synthesis in vitro .

Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against a range of bacterial strains. Results showed varying degrees of inhibition, suggesting that modifications to the structure could enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into how slight modifications can influence biological activity:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Bicyclic Ester | Potential enzyme inhibitor |

| Mthis compound | Bicyclic Ester | Similar enzyme inhibition potential |

| Ethyl 2-oxo-tetrahydronaphthalene-4a-carboxylate | Tetrahydronaphthalene | Antimicrobial properties reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.